REACTION_CXSMILES
|
[CH:1]1[C:6]([S:7]([OH:10])(=[O:9])=[O:8])=[C:5]([NH2:11])[CH:4]=[C:3]([S:12]([OH:15])(=[O:14])=[O:13])[C:2]=1N.[C:17](=[O:20])(O)[O-].[Na+].[N:22]([O-])=O.[Na+].Cl>CN1CCCC1=O>[NH2:22][C:3]1[CH:4]=[CH:5][C:6]([S:7]([OH:10])(=[O:9])=[O:8])=[CH:1][CH:2]=1.[NH2:11][C:5]1[C:6]2[C:1](=[CH:5][C:6]([S:7]([OH:10])(=[O:9])=[O:8])=[CH:1][C:17]=2[OH:20])[CH:2]=[C:3]([S:12]([OH:15])(=[O:13])=[O:14])[CH:4]=1 |f:1.2,3.4|
|
Name
|
4,5-dichloro-1-(N'-difluorotriazin-2'-ylaminoethyl)-pyridaz-6-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C1=C(C(=CC(=C1S(=O)(=O)O)N)S(=O)(=O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
diazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6]([S:7]([OH:10])(=[O:9])=[O:8])=[C:5]([NH2:11])[CH:4]=[C:3]([S:12]([OH:15])(=[O:14])=[O:13])[C:2]=1N.[C:17](=[O:20])(O)[O-].[Na+].[N:22]([O-])=O.[Na+].Cl>CN1CCCC1=O>[NH2:22][C:3]1[CH:4]=[CH:5][C:6]([S:7]([OH:10])(=[O:9])=[O:8])=[CH:1][CH:2]=1.[NH2:11][C:5]1[C:6]2[C:1](=[CH:5][C:6]([S:7]([OH:10])(=[O:9])=[O:8])=[CH:1][C:17]=2[OH:20])[CH:2]=[C:3]([S:12]([OH:15])(=[O:13])=[O:14])[CH:4]=1 |f:1.2,3.4|
|
Name
|
4,5-dichloro-1-(N'-difluorotriazin-2'-ylaminoethyl)-pyridaz-6-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C1=C(C(=CC(=C1S(=O)(=O)O)N)S(=O)(=O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
diazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6]([S:7]([OH:10])(=[O:9])=[O:8])=[C:5]([NH2:11])[CH:4]=[C:3]([S:12]([OH:15])(=[O:14])=[O:13])[C:2]=1N.[C:17](=[O:20])(O)[O-].[Na+].[N:22]([O-])=O.[Na+].Cl>CN1CCCC1=O>[NH2:22][C:3]1[CH:4]=[CH:5][C:6]([S:7]([OH:10])(=[O:9])=[O:8])=[CH:1][CH:2]=1.[NH2:11][C:5]1[C:6]2[C:1](=[CH:5][C:6]([S:7]([OH:10])(=[O:9])=[O:8])=[CH:1][C:17]=2[OH:20])[CH:2]=[C:3]([S:12]([OH:15])(=[O:13])=[O:14])[CH:4]=1 |f:1.2,3.4|
|
Name
|
4,5-dichloro-1-(N'-difluorotriazin-2'-ylaminoethyl)-pyridaz-6-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C1=C(C(=CC(=C1S(=O)(=O)O)N)S(=O)(=O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
diazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6]([S:7]([OH:10])(=[O:9])=[O:8])=[C:5]([NH2:11])[CH:4]=[C:3]([S:12]([OH:15])(=[O:14])=[O:13])[C:2]=1N.[C:17](=[O:20])(O)[O-].[Na+].[N:22]([O-])=O.[Na+].Cl>CN1CCCC1=O>[NH2:22][C:3]1[CH:4]=[CH:5][C:6]([S:7]([OH:10])(=[O:9])=[O:8])=[CH:1][CH:2]=1.[NH2:11][C:5]1[C:6]2[C:1](=[CH:5][C:6]([S:7]([OH:10])(=[O:9])=[O:8])=[CH:1][C:17]=2[OH:20])[CH:2]=[C:3]([S:12]([OH:15])(=[O:13])=[O:14])[CH:4]=1 |f:1.2,3.4|
|
Name
|
4,5-dichloro-1-(N'-difluorotriazin-2'-ylaminoethyl)-pyridaz-6-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
C1=C(C(=CC(=C1S(=O)(=O)O)N)S(=O)(=O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
diazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |